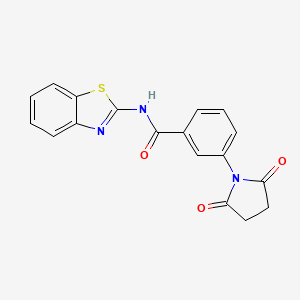

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

N-(1,3-Benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a benzothiazole ring linked to a substituted benzamide moiety.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-15-8-9-16(23)21(15)12-5-3-4-11(10-12)17(24)20-18-19-13-6-1-2-7-14(13)25-18/h1-7,10H,8-9H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHIUFDKBVYHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through several methods involving the formation of the benzothiazole core and subsequent modifications. A typical synthesis route includes:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.

- Amide Formation : Coupling the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid to yield the final product.

The molecular formula is , with a molecular weight of approximately 398.44 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro studies showed that it could induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases involved in cancer progression was highlighted in several studies .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. In animal models, it exhibited protective effects against neuronal cell death induced by excitotoxicity .

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of this compound using various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Summary Table of Biological Activities

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the benzothiazole derivatives class, with potential applications in medicinal chemistry and materials science. The compound's unique structure gives it reactivity and biological activity, making it interesting for scientific research.

Key aspects and applications:

- Synthesis: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves multiple steps.

- Molecular Structure: The molecular structure can be represented by a structural formula, with key molecular data that are essential to understanding its behavior in chemical reactions and interactions in biological systems.

- Chemical Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can participate in various chemical reactions, highlighting its versatility in synthetic chemistry.

- Mechanism of Action: The mechanism of action involves interactions with specific biological targets and may activate pathways critical for inducing apoptosis in cancer cells.

- Scientific Uses: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has uses in research and industrial contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Dioxopyrrolidinyl Moieties

- Compound 9 : 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

- Compound 10 : N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Functional Analogues with Dioxopyrrolidinyl Groups

- MPPB (): 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide Key Differences: Replaces benzothiazole with a dimethylpyrrole group. Bioactivity: Enhances monoclonal antibody production in CHO cells by modulating glucose uptake and ATP levels. The 2,5-dioxopyrrolidinyl group is critical for suppressing galactosylation, a quality attribute in therapeutic antibodies .

- Compound 13 () : 1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide

Benzothiazole-Based Derivatives Without Dioxopyrrolidinyl Groups

- 2-BTBA and 2-BTFBA (): N-(1,3-Benzothiazol-2-yl)benzamide derivatives. Key Differences: Lack the dioxopyrrolidinyl group but exhibit strong crystal growth properties. Applications: Studied for optical and nonlinear optical (NLO) properties, highlighting the benzothiazole’s role in material science .

- N-({1,3-Benzothiazol-2-ylcarbamothioyl)benzamides () :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Structure-Activity Relationships (SAR)

- Role of Dioxopyrrolidinyl Group : Present in MPPB and the target compound, this moiety is associated with modulating enzymatic processes (e.g., glycosylation in antibodies) and enhancing solubility due to its polar surface area (95.4 Ų in Compound 9) .

- Conversely, dioxolo groups (Compound 10) may enhance aromatic interactions in binding pockets .

- Comparative Bioactivity : While MPPB’s dimethylpyrrole enhances antibody production, the benzothiazole core in the target compound may favor kinase or protease inhibition, as seen in related analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.